molecular formula C10H12N4OS2 B12203257 N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B12203257
M. Wt: 268.4 g/mol
InChI Key: XOEYZTCBGUTDTK-UHFFFAOYSA-N
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Description

N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a heterocyclic compound that contains both thiophene and triazole rings Thiophene is a five-membered ring containing sulfur, while triazole is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. It also interferes with the signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide: Unique due to its combined thiophene and triazole rings.

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxaldehyde.

    Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid.

Uniqueness

This compound is unique due to its dual heterocyclic structure, which imparts a combination of biological activities not commonly found in single-ring compounds.

Properties

Molecular Formula

C10H12N4OS2

Molecular Weight

268.4 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C10H12N4OS2/c1-7(8-3-2-4-16-8)13-9(15)5-17-10-11-6-12-14-10/h2-4,6-7H,5H2,1H3,(H,13,15)(H,11,12,14)

InChI Key

XOEYZTCBGUTDTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)CSC2=NC=NN2

Origin of Product

United States

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